3-Thiophenemethanol

Description

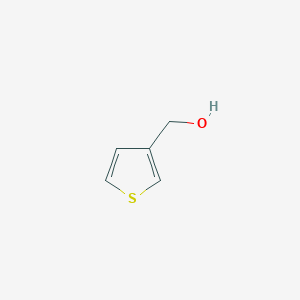

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

thiophen-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6OS/c6-3-5-1-2-7-4-5/h1-2,4,6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWIFWCBNWWZOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90221883 | |

| Record name | Thiophene-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90221883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71637-34-8 | |

| Record name | 3-Thiophenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71637-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thiophenemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071637348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene-3-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90221883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophene-3-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-THIOPHENEMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J97T96YFJ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Thiophenemethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041504 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Spectroscopic Profile of 3-Thiophenemethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Thiophenemethanol (CAS No: 71637-34-8), a key heterocyclic building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary

The empirical formula for this compound is C₅H₆OS, with a molecular weight of 114.17 g/mol .[1] Spectroscopic analysis confirms this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Data

The proton NMR spectrum reveals the distinct chemical environments of the hydrogen atoms in the molecule. The data presented here was reported in deuterated chloroform (CDCl₃).[2]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.29 - 7.25 | m | H-5 |

| 7.18 | m | H-2 |

| 7.07 | m | H-4 |

| 4.72 | s | -CH₂- |

| 1.85 | s | -OH |

¹³C NMR Data

The carbon NMR spectrum identifies the number of chemically distinct carbon atoms. The following data was obtained in deuterated dimethyl sulfoxide (DMSO-d₆).[3]

| Chemical Shift (δ) ppm | Assignment |

| 143.1 | C-3 |

| 128.5 | C-5 |

| 125.0 | C-2 |

| 121.2 | C-4 |

| 59.4 | -CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The gas-phase IR spectrum displays characteristic absorption bands.[4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3640 | Weak | O-H stretch (free) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| 1420 | Medium | C=C stretch (thiophene ring) |

| 1020 | Strong | C-O stretch (primary alcohol) |

| 850 - 650 | Strong | C-H out-of-plane bend (thiophene ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The data below corresponds to electron ionization (EI) mass spectrometry.[5]

| m/z | Relative Intensity (%) | Assignment |

| 114 | 100 | [M]⁺ (Molecular Ion) |

| 113 | 70 | [M-H]⁺ |

| 85 | 85 | [M-CHO]⁺ |

| 81 | 45 | [M-SH]⁺ |

| 57 | 30 | [C₄H₉]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

For ¹³C NMR, a more concentrated solution is preferable, dissolving as much of the compound as possible in 0.7 mL of the chosen deuterated solvent to achieve a good signal-to-noise ratio.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

-

Instrumentation and Data Acquisition:

-

Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Reference the spectrum to the internal standard (TMS at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Protocol 2: Infrared (IR) Spectroscopy

-

Sample Preparation:

-

As this compound is a liquid at room temperature, the spectrum can be obtained from a neat sample.[1]

-

Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

-

Instrumentation and Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty salt plates.

-

Place the sample-containing salt plates in the sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

Identify the wavenumbers of the major absorption bands and their corresponding intensities (transmittance or absorbance).

-

Protocol 3: Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent such as methanol or dichloromethane.

-

-

Instrumentation and Data Acquisition:

-

Use a mass spectrometer with an electron ionization (EI) source. The instrument can be coupled with a gas chromatograph (GC-MS) for sample introduction and purification.

-

Inject the sample into the instrument.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV) to generate the molecular ion and various fragment ions.

-

The ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Processing:

-

The mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak and the major fragment ions.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

3-Thiophenemethanol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Thiophenemethanol (CAS No. 71637-34-8), a versatile heterocyclic compound with significant applications in organic synthesis, materials science, and pharmaceutical development. This document details its physicochemical properties, outlines key experimental protocols for its synthesis and analysis, and explores its role as a crucial building block in the creation of complex molecules.

Core Properties of this compound

This compound, also known as (Thiophen-3-yl)methanol or 3-Thienylmethanol, is a colorless to light yellow liquid. Its molecular structure, featuring a sulfur-containing aromatic thiophene ring with a hydroxymethyl substituent at the 3-position, imparts unique reactivity and makes it a valuable intermediate in a variety of chemical transformations.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 71637-34-8[1][2][3][4][5][6] |

| Molecular Formula | C₅H₆OS[1][2][3][4][5][6] |

| Molecular Weight | 114.17 g/mol [1][2][3][6] |

| Appearance | Colorless to almost colorless clear liquid |

| Boiling Point | 86-88 °C at 10 mmHg[2][3] |

| Density | 1.211 g/mL at 25 °C[2][3] |

| Refractive Index (n20/D) | 1.564[2][3] |

| Flash Point | 101 °C (213.8 °F) - closed cup[2][3] |

| Water Solubility | Slightly soluble[3] |

| pKa | 14.49 ± 0.10 (Predicted) |

Synthesis of this compound

This compound can be synthesized through several routes. The most common laboratory methods involve the reduction of a carbonyl group at the 3-position of the thiophene ring or the formation of a carbon-carbon bond via an organometallic intermediate.

Synthetic Pathways Overview

Two primary synthetic strategies for producing this compound are outlined below. The first involves the reduction of 3-thiophenecarboxaldehyde or 3-thiophenecarboxylic acid. The second, more versatile for creating substituted thiophenes, utilizes a Grignard reagent formed from 3-bromothiophene.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

Protocol 1: Synthesis of this compound via Reduction of 3-Thiophenecarboxaldehyde

This protocol describes a general and efficient method for the synthesis of this compound by the reduction of the corresponding aldehyde using sodium borohydride.

Materials:

-

3-Thiophenecarboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Ethanol (95%)

-

Water

-

Dilute Hydrochloric Acid

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Equipment:

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, dissolve 3-thiophenecarboxaldehyde (1 equivalent) in ethanol (95%) and cool the solution in an ice bath to 0 °C.

-

Slowly add sodium borohydride (0.5-1.0 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath and cautiously add dilute hydrochloric acid to quench the excess sodium borohydride and neutralize the solution.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard reversed-phase HPLC method for assessing the purity of synthesized this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. For Mass-Spec (MS) compatible applications, formic acid can be used instead of phosphoric acid.[4]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 235 nm.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Prepare a stock solution of the synthesized this compound at a concentration of 1 mg/mL in the mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

Procedure:

-

Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample onto the column.

-

Run the analysis for a sufficient time to allow for the elution of the main peak and any potential impurities.

-

The purity of the sample is determined by calculating the peak area percentage of this compound relative to the total peak area of all components in the chromatogram.

Applications in Drug Development and Materials Science

This compound is a valuable building block in several areas of research and development:

-

Pharmaceutical Synthesis: The thiophene ring is a common scaffold in medicinal chemistry, acting as a bioisostere for the benzene ring. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, including those with potential applications in treating neurological disorders.

-

Organic Electronics: It is used in the preparation of 3-substituted thiophene conducting copolymers. These materials have potential applications in electrochromic displays and other organic electronic devices such as organic light-emitting diodes (OLEDs) and solar cells.

-

Fine Chemical Synthesis: As a versatile intermediate, it is used in the synthesis of more complex molecules, including fragrances and specialty additives. Its hydroxyl group allows for a range of subsequent chemical modifications.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. d.web.umkc.edu [d.web.umkc.edu]

- 6. CN104892567A - 3-thiopheneethanol tubular-type preparation method and device thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility and Stability of 3-Thiophenemethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 3-Thiophenemethanol, a key intermediate in the synthesis of various pharmaceutical and organic electronic materials. This document details the solubility of this compound in a range of common laboratory solvents and outlines its stability profile under various stress conditions, including acidic, basic, and oxidative environments. Detailed experimental protocols for solubility determination and stability analysis are provided, along with visual representations of potential degradation pathways and experimental workflows to support research and development activities.

Introduction

This compound (CAS No. 71637-34-8) is a heterocyclic alcohol containing a thiophene ring. Its unique structural features make it a versatile building block in medicinal chemistry and materials science. A thorough understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and storage. Inconsistent solubility can lead to challenges in reaction kinetics and purification, while degradation can result in the formation of impurities that may affect the safety and efficacy of the final product. This guide aims to provide a detailed technical resource on these critical physicochemical properties.

Solubility of this compound

The solubility of this compound is influenced by the polarity of the solvent and its ability to form hydrogen bonds. The presence of the hydroxyl group imparts some polarity and allows for hydrogen bonding, while the thiophene ring contributes to its nonpolar character.

Qualitative Solubility

Qualitative assessments indicate that this compound is slightly soluble in water and soluble in common organic solvents such as ethanol and ether.[1][2][3]

Quantitative Solubility Data

Precise experimental quantitative solubility data for this compound is not extensively available in the public domain. However, based on computational prediction models that utilize the compound's structural features, the following estimated solubilities at 25°C are provided for common laboratory solvents. These values are intended as a guide for solvent selection and experimental design.

| Solvent | Predicted Solubility ( g/100 mL) | Predicted Solubility (mol/L) |

| Water | ~ 1.5 | ~ 0.13 |

| Ethanol | > 50 | > 4.38 |

| Methanol | > 50 | > 4.38 |

| Dimethyl Sulfoxide (DMSO) | > 50 | > 4.38 |

| Acetone | > 50 | > 4.38 |

Note: These values are estimates derived from predictive models and should be experimentally verified for critical applications.[4][5][6][7][8]

Stability of this compound

This compound is a relatively stable compound under ambient conditions when protected from light and moisture. However, it is susceptible to degradation under stressed conditions, including exposure to strong acids, bases, and oxidizing agents.

General Stability Profile

-

Thermal Stability: this compound is relatively thermally stable but can decompose at elevated temperatures.[1]

-

Photostability: Exposure to light, particularly UV radiation, may lead to degradation. It is recommended to store the compound in amber vials or protected from light.

-

pH Sensitivity: The compound is most stable in neutral conditions and can undergo degradation in strongly acidic or basic media.

Degradation Pathways

Forced degradation studies on analogous thiophene-containing compounds have elucidated several potential degradation pathways for this compound.

Under strong acidic conditions, this compound can undergo polymerization. The acidic environment can protonate the hydroxyl group, leading to the formation of a carbocation that can then react with another molecule of this compound in an electrophilic aromatic substitution reaction. This process can continue, resulting in the formation of oligomers or polymers.[9] Another potential degradation pathway involves the oxidation of the thiophene ring to a thiophen-2-one derivative.[9]

References

- 1. This compound CAS 7048-04-6 Manufacturer & Supplier China | Properties, Uses, Safety Data [quinoline-thiophene.com]

- 2. chembk.com [chembk.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. d-nb.info [d-nb.info]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

The Ascendant Role of 3-Thiophenemethanol Derivatives in Modern Therapeutics and Material Science

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a sulfur-containing heterocycle, is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and structural versatility have made it a "privileged scaffold" in the design of novel bioactive compounds and functional materials. Among the diverse family of thiophene-containing molecules, derivatives of 3-Thiophenemethanol are emerging as a particularly promising class, demonstrating a remarkable breadth of applications ranging from oncology and inflammatory diseases to the development of advanced electrochromic devices. This technical guide provides an in-depth exploration of the synthesis, biological activities, and material science applications of novel this compound derivatives, offering a comprehensive resource for professionals in the field.

Therapeutic Potential of this compound Derivatives: A Focus on Oncology

Recent preclinical studies have highlighted the significant anticancer potential of various thiophene derivatives, including those structurally related to this compound. These compounds have been shown to exhibit potent cytotoxic activity against a range of human cancer cell lines.

Quantitative Anticancer Activity

The in vitro efficacy of these derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. The following tables summarize the cytotoxic activities of several noteworthy thiophene derivatives.

Table 1: Cytotoxicity of Thienopyrimidine and Thieno[3,2-b]pyrrole Derivatives [1]

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 3b | Thienopyrimidine | HepG2 (Hepatocellular Carcinoma) | 3.105 ± 0.14 | Doxorubicin | Not specified |

| 3b | Thienopyrimidine | PC-3 (Prostate Cancer) | 2.15 ± 0.12 | Doxorubicin | Not specified |

| 4c | Thieno[3,2-b]pyrrole | HepG2 (Hepatocellular Carcinoma) | 3.023 ± 0.12 | Doxorubicin | Not specified |

| 4c | Thieno[3,2-b]pyrrole | PC-3 (Prostate Cancer) | 3.12 ± 0.15 | Doxorubicin | Not specified |

Table 2: Cytotoxicity of Tetrahydrobenzo[b]thiophene and Fused Thiophene Derivatives [1][2]

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| S8 | Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | A-549 (Lung Carcinoma) | >100 | Adriamycin | <10 |

| TP 5 | 2,3-fused thiophene scaffold | HepG2 (Hepatocellular Carcinoma) | Not specified | Paclitaxel | 35.92 |

| TP 5 | 2,3-fused thiophene scaffold | SMMC-7721 (Hepatocellular Carcinoma) | Not specified | Paclitaxel | 35.33 |

Table 3: Cytotoxicity of Thiazole-Thiophene Scaffolds against Breast Cancer [3]

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 4b | MCF-7 | 10.2 ± 0.7 | Cisplatin | 13.3 ± 0.61 |

| 13a | MCF-7 | 11.5 ± 0.8 | Cisplatin | 13.3 ± 0.61 |

| 8a | MCF-7 | 13.6 ± 0.9 | Cisplatin | 13.3 ± 0.61 |

| 13b | MCF-7 | 16.3 ± 1.4 | Cisplatin | 13.3 ± 0.61 |

| 11b | MCF-7 | 17.9 ± 0.8 | Cisplatin | 13.3 ± 0.61 |

Mechanisms of Action: Targeting Key Signaling Pathways

The anticancer effects of this compound derivatives are often attributed to their ability to modulate critical signaling pathways that regulate cell proliferation, survival, and angiogenesis.

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[1] Downstream of VEGFR-2, the AKT pathway plays a central role in cell survival and proliferation.[4] Several thiophene derivatives have been shown to inhibit this pathway, thereby cutting off the tumor's blood supply and inducing apoptosis.

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that governs the expression of genes involved in inflammation, immunity, and cell survival.[5] In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Certain thiophene derivatives have demonstrated the ability to inhibit this pathway, thereby sensitizing cancer cells to apoptotic signals.

Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor that is often hyperactivated in cancer cells, contributing to tumor growth, metastasis, and immune evasion.[6] The development of STAT3 inhibitors is a significant area of cancer research, and some thiophene-based compounds have shown promise in this regard.

Synthesis of Novel this compound Derivatives

The synthesis of a diverse library of this compound derivatives is crucial for structure-activity relationship (SAR) studies and the identification of lead compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for creating carbon-carbon bonds, and it is particularly well-suited for the derivatization of the thiophene ring.[7]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of 5-aryl-3-thiophenemethanol derivatives.

Materials:

-

(5-Bromo-3-thienyl)methanol

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine (5-bromo-3-thienyl)methanol (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq). Add a degassed 4:1 mixture of 1,4-dioxane and water.

-

Reaction: Heat the reaction mixture to 80-90°C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 5-aryl-3-thiophenemethanol derivative.

Biological Evaluation of Novel Derivatives

Once synthesized, the novel this compound derivatives must be evaluated for their biological activity. A standard initial assessment for potential anticancer agents is the in vitro cytotoxicity assay.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Synthesized this compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) and incubate for an additional 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.

Applications in Materials Science: Electrochromic Polymers

Beyond their therapeutic potential, this compound and its derivatives are valuable building blocks for the synthesis of conducting polymers with applications in materials science, particularly in the development of electrochromic devices.[9] Polythiophenes are known for their ability to change color upon the application of an electrical potential, a property known as electrochromism.

The electrochemical polymerization of 3-substituted thiophenes, including this compound, allows for the creation of thin films with tunable optical and electronic properties. These films can be incorporated into "smart windows" that can control the amount of light and heat passing through, as well as in displays and sensors. The properties of the resulting polymer, such as its color in the neutral and oxidized states, switching speed, and stability, can be finely tuned by modifying the substituent at the 3-position of the thiophene ring.

Conclusion and Future Directions

Novel this compound derivatives represent a rich and versatile class of compounds with significant potential in both drug discovery and materials science. Their demonstrated anticancer activity, mediated through the modulation of key signaling pathways, underscores their promise as a scaffold for the development of next-generation oncology therapeutics. Furthermore, their utility in the synthesis of advanced electrochromic materials opens up exciting possibilities in the realm of smart technologies.

Future research in this area should focus on the continued synthesis and biological evaluation of diverse libraries of this compound derivatives to further elucidate structure-activity relationships. In-depth mechanistic studies are also warranted to fully understand the molecular targets and signaling pathways through which these compounds exert their effects. In the field of materials science, the exploration of novel polymerization techniques and the design of derivatives with enhanced electrochromic performance will be crucial for advancing their practical applications. The convergence of medicinal chemistry and materials science in the study of this compound derivatives is poised to yield significant innovations with far-reaching impacts.

References

- 1. benchchem.com [benchchem.com]

- 2. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. STAT3 - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 3-Thiophenemethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Thiophenemethanol, a heterocyclic alcohol, is a versatile building block in organic synthesis, lending its unique electronic and structural properties to a wide array of applications.[1] Its utility is prominent in the development of pharmaceuticals, agrochemicals, and advanced materials such as organic semiconductors and conductive polymers.[1] The reactivity of its hydroxyl group is central to its role as a synthetic intermediate, allowing for a diverse range of chemical transformations. This guide provides a comprehensive overview of the key reactions involving the hydroxyl group of this compound, complete with experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding of its chemical behavior.

Core Reactivity of the Hydroxyl Group

The hydroxyl group of this compound exhibits typical reactivity for a primary alcohol, participating in a variety of transformations including esterification, etherification, oxidation, and nucleophilic substitution. The presence of the thiophene ring can influence the reactivity of the hydroxyl group, and the molecule as a whole can be utilized in more complex synthetic strategies.

Esterification

The esterification of this compound is a fundamental transformation, often employed to introduce a variety of functional groups or to act as a protecting group strategy. This reaction is typically acid-catalyzed, following the general principles of Fischer-Speier esterification.

Experimental Protocol: Acid-Catalyzed Esterification (General Procedure)

A general method for the acid-catalyzed esterification of a primary alcohol like this compound involves the following steps:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, the carboxylic acid (1.0 equivalent) and this compound (1.2 equivalents) are dissolved in a suitable solvent such as toluene.

-

Catalyst Addition: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄) (typically 0.05-0.1 equivalents), is added to the mixture.

-

Reaction Execution: The reaction mixture is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). To drive the equilibrium towards the ester product, water is removed azeotropically using a Dean-Stark apparatus.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by water and brine. The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude ester is purified by column chromatography on silica gel or by distillation.

| Reactant (Acid) | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| Benzoic Acid | p-TsOH | Toluene | Reflux | 4 h | Not Specified | General Protocol |

| Acetic Anhydride | Pyridine | DCM | Room Temp. | 2 h | Not Specified | General Protocol |

Logical Relationship: Fischer-Speier Esterification

Caption: General mechanism of Fischer-Speier esterification of this compound.

Etherification

The synthesis of ethers from this compound can be achieved through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Experimental Protocol: Williamson Ether Synthesis (General Procedure)

-

Alkoxide Formation: To a solution of this compound (1.0 equivalent) in a dry, aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), a strong base like sodium hydride (NaH, 1.1 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred at this temperature for 30 minutes to an hour to ensure complete formation of the sodium 3-thienylmethoxide.

-

Nucleophilic Substitution: The alkylating agent (e.g., benzyl bromide or an alkyl iodide, 1.1 equivalents) is then added dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: The reaction is allowed to warm to room temperature and is stirred for several hours (typically 12-24 hours) while being monitored by TLC.

-

Quenching and Extraction: Upon completion, the reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude ether is then purified by column chromatography.

| Alkylating Agent | Base | Solvent | Temperature | Time | Yield (%) | Reference |

| Benzyl Bromide | NaH | THF | 0 °C to RT | 12 h | Not Specified | General Protocol |

| Methyl Iodide | NaH | DMF | 0 °C to RT | 12 h | Not Specified | General Protocol |

Logical Relationship: Williamson Ether Synthesis

Caption: General mechanism of Williamson ether synthesis with this compound.

Oxidation

The primary alcohol of this compound can be selectively oxidized to 3-thiophenecarboxaldehyde using a variety of reagents. The choice of oxidant is crucial to prevent over-oxidation to the corresponding carboxylic acid. Milder oxidizing agents are generally preferred for this transformation.

Experimental Protocol: Oxidation with Pyridinium Chlorochromate (PCC)

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, pyridinium chlorochromate (PCC, 1.5 equivalents) is suspended in a dry, non-polar solvent like dichloromethane (DCM).

-

Substrate Addition: A solution of this compound (1.0 equivalent) in DCM is added to the stirred suspension in one portion.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for several hours (typically 2-4 hours), and the progress is monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel or Celite to remove the chromium byproducts.

-

Purification: The filtrate is concentrated under reduced pressure, and the resulting crude aldehyde can be further purified by column chromatography or distillation to yield 3-thiophenecarboxaldehyde.

| Oxidizing Agent | Solvent | Temperature | Time | Yield (%) | Reference |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temp. | 2-4 h | Not specified for 3-isomer | [2] |

| Manganese Dioxide (MnO₂) | Dichloromethane (DCM) | Room Temp. | 24 h | Not specified for 3-isomer | [2] |

| TEMPO/NaOCl | Dichloromethane/Water | 0 °C | 1 h | Not specified for 3-isomer | [2] |

Logical Relationship: Oxidation of this compound

References

An In-depth Technical Guide to the Electronic Properties of Thiophene-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Thiophene Scaffold

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, serves as a foundational building block in both materials science and medicinal chemistry.[1][2] Its derivatives are integral to the development of advanced organic electronic materials due to their excellent charge transport properties, chemical stability, and tunable electronic structure.[3][4] In organic electronics, materials like polythiophenes and oligothiophenes are cornerstones for devices such as organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and organic solar cells.[5][6][7]

Simultaneously, in the realm of drug discovery, the thiophene ring is recognized as a "privileged scaffold."[4] It can act as a bioisostere for a phenyl ring, offering unique electronic characteristics and metabolic profiles that can enhance a compound's binding affinity to biological targets and optimize its pharmacokinetic properties.[8] Thiophene-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][9][10]

This guide provides a comprehensive exploration of the core electronic properties of thiophene-based compounds, details the experimental and computational methods used for their characterization, and presents key quantitative data to inform research and development.

Core Electronic Properties of Thiophene Derivatives

The utility of thiophene-based compounds stems from their unique electronic structure. The sulfur atom's lone pair electrons participate in the π-electron system, contributing to the ring's aromaticity.[11] This delocalization of electrons is fundamental to the electronic properties that govern their performance in various applications.

-

Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior. The HOMO level relates to the ability to donate an electron (oxidation potential), while the LUMO level relates to the ability to accept an electron (reduction potential).[12] In organic electronics, the alignment of these energy levels with electrode work functions is crucial for efficient charge injection and transport.[13]

-

Energy Band Gap (Eg): The energy difference between the HOMO and LUMO levels is the band gap. This gap determines the energy required to excite an electron and is a key factor in the optical and electrical properties of the material.[14] A smaller band gap is often desirable for applications like organic solar cells, as it allows for the absorption of a broader range of the solar spectrum. The band gap narrows as the number of conjugated thiophene units in an oligomer increases.[15]

-

Charge Transport and Mobility: The efficiency with which charge carriers (holes or electrons) move through a material is known as charge carrier mobility. In thiophene-based polymers, high mobility is often linked to the material's ability to self-organize into well-ordered structures, such as lamellae or fibrils, which facilitate efficient charge hopping between polymer chains.[16][17][18] The regioregularity of substituted polythiophenes, for instance, has a significant impact on molecular packing and, consequently, on charge transport properties.[19]

Synthesis of Thiophene-Based Materials

The electronic properties of thiophene compounds are highly tunable through chemical synthesis. Various polymerization and coupling techniques are employed to create a vast library of materials with tailored characteristics.

-

Oxidative Coupling Polymerization: A common method for synthesizing polythiophenes, often using catalysts like ferric chloride (FeCl₃).[20]

-

Cross-Coupling Reactions: Modern organometallic polycondensation strategies provide precise control over polymer structure.[21] Techniques like Suzuki, Stille, and direct arylation polycondensation (DArP) are widely used to synthesize well-defined, regioregular polymers and donor-acceptor alternating polymers with tunable optoelectronic properties.[5][21][22] These methods are crucial for creating high-performance materials for electronic devices.[7]

Experimental and Computational Characterization

A combination of experimental techniques and computational modeling is used to elucidate the electronic properties of thiophene compounds.

Cyclic Voltammetry (CV) for HOMO/LUMO Level Determination

Cyclic voltammetry is a powerful electrochemical technique used to measure the oxidation and reduction potentials of a compound, from which the HOMO and LUMO energy levels can be estimated.[13][23]

-

Preparation: The thiophene compound is dissolved in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, NBu₄PF₆) to ensure conductivity.[12]

-

Three-Electrode Setup: The measurement is performed in an electrochemical cell with a three-electrode system: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).[23][24]

-

Measurement: A potential is swept between the working and reference electrodes, and the resulting current is measured. The voltammogram (a plot of current vs. potential) reveals peaks corresponding to oxidation and reduction events.[23] An internal reference standard, such as ferrocene/ferrocenium (Fc/Fc⁺), is often used for accurate potential calibration.[12][25]

-

Data Analysis: The onset potentials for the first oxidation (Eox) and first reduction (Ered) are determined from the voltammogram.[25]

-

Calculation: The HOMO and LUMO energy levels are calculated using empirical formulas that correlate the measured potentials to the energy levels versus the vacuum level. A common set of equations, when referenced against Fc/Fc⁺ (assuming its energy level is -5.1 eV relative to vacuum), are:[26]

-

EHOMO (eV) = -[Eox(onset) - EFc/Fc+(1/2) + 5.1]

-

ELUMO (eV) = -[Ered(onset) - EFc/Fc+(1/2) + 5.1]

-

UV-Visible Spectroscopy for Optical Band Gap Determination

UV-Vis spectroscopy measures the absorption of light by a compound as a function of wavelength. It is used to determine the optical band gap, which corresponds to the energy required for an electron to transition from the HOMO to the LUMO upon photoexcitation.[27]

-

Sample Preparation: The thiophene compound is either dissolved in a suitable solvent (e.g., chloroform) to create a dilute solution or deposited as a thin film on a transparent substrate (e.g., quartz).[28]

-

Measurement: The sample is placed in a UV-Vis spectrometer, and an absorption spectrum is recorded. The spectrum plots absorbance versus wavelength.

-

Data Analysis: The optical band gap (Egopt) is estimated from the onset of the lowest energy absorption band (λonset) in the spectrum.[28] This edge represents the minimum energy required for the π-π* electronic transition.

-

Calculation: The band gap is calculated using the Planck-Einstein relation:

-

Egopt (eV) = 1240 / λonset (nm)

-

Computational Chemistry: Density Functional Theory (DFT)

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting and understanding the electronic properties of thiophene compounds.[8] DFT calculations can provide deep insights into molecular geometry, electronic structure, and spectroscopic signatures, complementing experimental findings.[8] Functionals like B3LYP are commonly used for studying fused thiophene systems.[29] These calculations can predict HOMO/LUMO energy levels, electron density distributions, and vibrational frequencies, which aids in the interpretation of experimental data.[30][31]

References

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oled-intermediates.com [oled-intermediates.com]

- 4. Thiophene derivatives - Georganics [georganics.sk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]

- 10. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]

- 11. Thiophene - Wikipedia [en.wikipedia.org]

- 12. scispace.com [scispace.com]

- 13. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 14. Organic semiconductor - Wikipedia [en.wikipedia.org]

- 15. Protonated thiophene-based oligomers as formed within zeolites: understanding their electron delocalization and aromaticity - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP06477E [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. tandfonline.com [tandfonline.com]

- 18. orbi.umons.ac.be [orbi.umons.ac.be]

- 19. How Regiochemistry Influences Aggregation Behavior and Charge Transport in Conjugated Organosulfur Polymer Cathodes for Lithium–Sulfur Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 20. All-thiophene-based conjugated porous organic polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. prezi.com [prezi.com]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. UV-VIS - Ultraviolet Visible Spectroscopy | Materials Characterization Services [mat-cs.com]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

Review of 3-Thiophenemethanol and its analogs in literature

An In-depth Technical Guide to 3-Thiophenemethanol and its Analogs

For researchers, scientists, and drug development professionals, the thiophene nucleus represents a "privileged pharmacophore" due to its presence in a wide array of biologically active compounds.[1][2] Thiophene, a five-membered aromatic ring containing a sulfur atom, and its derivatives are of significant interest in medicinal chemistry for their diverse therapeutic applications.[1][3] These applications span a remarkable range, including anti-inflammatory, antimicrobial, anticancer, antipsychotic, and antihypertensive activities.[3][4][5] The thiophene moiety is a key structural component in several FDA-approved drugs, such as the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the anti-inflammatory drug tiaprofenic acid.[1]

This technical guide focuses specifically on this compound and its analogs, providing a comprehensive review of their synthesis, biological activities, and therapeutic potential. This compound serves as a versatile building block for creating more complex molecules with potential applications in pharmaceuticals and materials science.[6] This document consolidates quantitative data, details key experimental protocols, and visualizes complex pathways to serve as a critical resource for professionals in the field.

Physicochemical Properties of this compound

This compound is a colorless liquid with a molecular formula of C5H6OS and a molecular weight of approximately 114.17 g/mol .[7] Its structure consists of a thiophene ring substituted at the 3-position with a hydroxymethyl group (-CH2OH). This functional group enhances its solubility in polar solvents and allows it to participate in hydrogen bonding.[6]

| Property | Value | Reference |

| CAS Number | 71637-34-8 | [6][7] |

| Molecular Formula | C5H6OS | [7][8] |

| Molecular Weight | 114.17 g/mol | [7][8] |

| Boiling Point | 86-88 °C at 10 mmHg | [8] |

| Density | 1.211 g/mL at 25 °C | [8] |

| Refractive Index | n20/D 1.564 | [8] |

| Flash Point | 101 °C (213.8 °F) - closed cup | [8] |

| Form | Liquid | [8] |

Synthesis of this compound and its Analogs

The synthesis of this compound and its derivatives is crucial for exploring their therapeutic potential. Several methods have been developed for their preparation.

Synthesis of this compound

Common industrial methods for synthesizing the parent compound, thiophene, include heating n-butane with sulfur at high temperatures or passing acetylene and hydrogen sulfide over alumina at 400°C.[5] For this compound specifically, established synthetic routes often involve:

-

Grignard Reagent Method: This involves the reaction of a thiophene-based Grignard reagent with an appropriate electrophile.

-

Ester Reduction Method: This method involves the reduction of a corresponding thiophene-3-carboxylic acid ester.[9]

A significant challenge in some synthetic routes is the use of hazardous reagents like ethylene oxide, which is an explosive dangerous product.[9][10] Modern methods aim to circumvent these issues, focusing on safer and more scalable processes.[9]

General Synthesis of Thiophene Analogs

The synthesis of thiophene derivatives often employs well-known name reactions:

-

Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent to form the thiophene ring.[5][11]

-

Gewald Aminothiophene Synthesis: This is a versatile method for preparing 2-aminothiophenes through a base-catalyzed condensation of a ketone with a β-acetonitrile, followed by cyclization with elemental sulfur.[5][12]

-

Modern Coupling Reactions: Palladium-catalyzed cross-coupling reactions are also employed for the direct C-H arylation of thiophenes to introduce substituents at specific positions.[11]

The following workflow illustrates a general approach to the synthesis and evaluation of novel thiophene analogs.

Caption: General workflow for synthesis and biological evaluation.

Biological Activities and Therapeutic Applications

Thiophene derivatives exhibit a wide spectrum of biological activities, making them attractive candidates for drug development.[2][3]

Anticancer Activity

Derivatives of thiophene have shown significant potential as anticancer agents by inducing apoptosis (programmed cell death), inhibiting key enzymes in cancer progression, and disrupting cell division.[13] For instance, certain tetrahydrobenzo[b]thiophene derivatives have demonstrated cytotoxic activity against various human cancer cell lines.[13]

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Tetrahydrobenzo[b]thiophene derivative 5 | HepG2 (Liver), MCF7 (Breast), HCT116 (Colon) | 6-16 | [13] |

| Tetrahydrobenzo[b]thiophene derivative 12 | HepG2 (Liver), MCF7 (Breast), HCT116 (Colon) | 8-18 | [13] |

| 2-iodobenzamide (BZ02) | A549 (Non-small cell lung cancer) | 6.10 | [13] |

The mechanism often involves the intrinsic apoptosis pathway, which is initiated at the mitochondria.

Caption: Intrinsic apoptosis pathway induced by thiophene derivatives.[13]

Antimicrobial and Antifungal Activity

Thiophene-based compounds have been extensively studied for their effectiveness against various pathogenic bacteria and fungi.[3] For example, certain thiophene-3-carboxamide derivatives have reported antibacterial and antifungal properties.[14] The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).

| Compound Class | Organism | Activity | Reference |

| Thiophene-3-carboxamide derivatives | Bacteria & Fungi | Active | [14] |

| Diazepines containing thiophene | S. aureus, P. aeruginosa, C. albicans | Excellent | [3] |

| Thieno[3,2-b]pyridine-2-one derivatives | B. subtilis, S. aureus, E. coli, S. typhi | Remarkable | [3] |

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Several marketed anti-inflammatory drugs, such as Tinoridine and Tiaprofenic acid, contain a thiophene ring and function by inhibiting cyclooxygenase (COX) enzymes.[4] Zileuton, another thiophene-containing drug, acts as a lipoxygenase (LOX) inhibitor.[4] Research has shown that novel thiophene derivatives can act as dual inhibitors of COX-2 and 5-LOX, making them promising candidates for new anti-inflammatory agents.[4]

Other Therapeutic Applications

The versatility of the thiophene scaffold extends to other therapeutic areas:

-

Neurological Disorders: Thiophene derivatives are found in drugs for treating Alzheimer's disease (as serotonin antagonists), anxiety, and psychosis.[3][4]

-

Cardiovascular Diseases: Compounds like ticlopidine and clopidogrel are antiplatelet agents used to prevent blood clots.[1] Thiophene derivatives have also been investigated for anti-atherosclerotic and antihypertensive effects.[3]

-

Acetylcholinesterase Inhibition: Some novel thiophene derivatives synthesized using the Gewald protocol have shown potent acetylcholinesterase (AChE) inhibition, with some compounds being more effective than the reference drug donepezil.[12]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. Below are protocols for key experiments cited in the literature.

Protocol: Oxidation of Heterocyclic Alcohols (General)

This protocol describes the oxidation of a heterocyclic alcohol, such as 2-thiophenemethanol, to its corresponding aldehyde using Dess-Martin Periodinane (DMP), a common and mild oxidizing agent.[15]

-

Preparation: To a solution of the alcohol (e.g., 2-thiophenemethanol, 1.0 equivalent) in dichloromethane (0.1 M), add Dess-Martin Periodinane (1.2 equivalents) in a single portion at room temperature under an inert atmosphere.

-

Reaction: Stir the reaction mixture for approximately 2 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the mixture with dichloromethane (3 times).

-

Washing: Wash the combined organic layers with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter the solution, and concentrate it under reduced pressure to yield the crude aldehyde.[15]

Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the thiophene derivative for a specified period (e.g., 24-72 hours). Include untreated cells as a control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at a specific wavelength (e.g., 490 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[13]

Conclusion and Future Perspectives

This compound and its analogs are a rich source of chemical diversity with proven and potential applications across a wide range of therapeutic areas. The thiophene ring is a robust scaffold that continues to be exploited by medicinal chemists to develop novel drugs with improved efficacy and safety profiles.[1][2] The extensive research into their anticancer, antimicrobial, and anti-inflammatory properties highlights their significance.

Future research should focus on leveraging computational tools for the rational design of new analogs with enhanced target specificity and reduced off-target effects.[1] Exploring novel synthetic methodologies that are more environmentally friendly and scalable will also be crucial. As our understanding of the molecular mechanisms underlying various diseases grows, the strategic design of this compound-based compounds will undoubtedly lead to the discovery of next-generation therapeutics.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 6. CAS 71637-34-8: this compound | CymitQuimica [cymitquimica.com]

- 7. Thiophene-3-methanol | C5H6OS | CID 123570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound 98 71637-34-8 [sigmaaldrich.com]

- 9. Synthetic method of thiophene-3-ethanol - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN102241662A - Synthetic method of thiophene-3-ethanol - Google Patents [patents.google.com]

- 11. Thiophene synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Two biologically active thiophene-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Health and Safety of 3-Thiophenemethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 3-Thiophenemethanol (CAS No. 71637-34-8). The following sections detail the compound's hazardous properties, recommended handling procedures, emergency protocols, and relevant physical and chemical data. This document is intended for use by professionals in laboratory and drug development settings.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is an irritant and may cause respiratory irritation.[1][2][3]

GHS Classification [2]

| Hazard Class | Category |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2 |

| Specific target organ toxicity (single exposure) | 3 |

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C5H6OS |

| Molecular Weight | 114.17 g/mol [3][4] |

| Appearance | Colorless to light yellow liquid[5] |

| Boiling Point | 86-88 °C @ 10 mmHg[3] |

| Flash Point | 101 °C (213.8 °F) - closed cup[3][4] |

| Density | 1.211 g/mL at 25 °C[3] |

| Solubility | Slightly soluble in water.[6] Soluble in organic solvents like ethanol and ether.[5] |

| Refractive Index | n20/D 1.564 (lit.)[3] |

Handling and Storage

Proper engineering controls and personal protective equipment (PPE) are essential to minimize exposure to this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)

| Protection Type | Specific PPE |

| Eye/Face Protection | Chemical safety goggles or glasses. A face shield may be required for splash hazards.[1] |

| Hand Protection | Protective gloves (e.g., nitrile rubber).[5] |

| Skin and Body Protection | Wear suitable protective clothing, such as a lab coat.[1] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK (EN14387)).[4] |

Safe Handling and Storage

-

Handling:

-

Storage:

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1] If respiratory symptoms occur, call a poison center or doctor. |

| Skin Contact | Wash the skin with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, seek medical advice/attention.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1] If eye irritation persists, get medical advice/attention.[1] |

| Ingestion | Clean mouth with water and drink afterwards plenty of water.[1] If you feel unwell, seek medical advice. |

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

-

Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[1]

Accidental Release Measures

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment.[1]

-

Absorb the spill with an inert absorbent material (e.g., sand, earth).

-

Collect the absorbed material and place it in a suitable, closed container for disposal.[1]

-

Avoid release to the environment.

Stability and Reactivity

-

Reactivity: None known, based on information available.[1]

-

Chemical Stability: Stable under recommended storage conditions. May be air-sensitive.[1]

-

Conditions to Avoid: Incompatible products, excess heat.[1]

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases.[1]

-

Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO2), Sulfur oxides.[1]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[1]

Toxicological Information

-

Acute Toxicity: No acute toxicity information is available for this product. The toxicological properties have not been fully investigated.[1]

-

Irritation: Irritating to eyes, respiratory system, and skin.[1]

-

Sensitization: No information available.[1]

-

Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen by IARC, NTP, ACGIH, or OSHA.[1]

Experimental Protocols

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

-

Objective: To assess the skin irritation potential of a test chemical by measuring its cytotoxic effect on a reconstructed human epidermis model.

-

Methodology:

-

Prepare the RhE tissue cultures according to the model's instructions.

-

Apply a sufficient amount of this compound (typically 10-30 µL or 10-25 mg) uniformly to the surface of the epidermis.

-

Expose the tissues to the test chemical for a defined period (e.g., 60 minutes).

-

After exposure, thoroughly rinse the chemical from the tissue surface.

-

Incubate the tissues for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

Assess cell viability by incubating the tissues with a vital dye such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Extract the formazan product and measure its optical density.

-

Calculate the percentage of viable cells relative to negative controls.

-

-

Interpretation: A chemical is identified as an irritant if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%) compared to the negative control.

In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test Method (OECD TG 437)

-

Objective: To assess the eye irritation potential of a test chemical by measuring its ability to induce opacity and increased permeability in an isolated bovine cornea.

-

Methodology:

-

Obtain fresh bovine corneas from a local abattoir.

-

Mount the corneas in a specialized holder.

-

Apply a defined amount of this compound (typically 0.5 mL for liquids) to the epithelial surface of the cornea.

-

Expose the cornea to the test chemical for a set period (e.g., 10 minutes).

-

Rinse the cornea thoroughly.

-

Measure the corneal opacity using an opacitometer.

-

Measure the corneal permeability by applying sodium fluorescein to the epithelial side and measuring its passage to the endothelial side with a spectrophotometer.

-

Calculate an In Vitro Irritancy Score (IVIS) based on the opacity and permeability measurements.

-

-

Interpretation: The IVIS is used to classify the chemical's irritation potential (e.g., non-irritant, mild irritant, severe irritant) based on established prediction models.

Visualizations

The following diagrams illustrate logical workflows for the safe handling and emergency response related to this compound.

Caption: Workflow for the safe handling of this compound.

Caption: Decision tree for first aid in case of exposure.

Caption: Flowchart for responding to a chemical spill.

References

- 1. fishersci.com [fishersci.com]

- 2. Thiophene-3-methanol | C5H6OS | CID 123570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-チオフェンメタノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound 98 71637-34-8 [sigmaaldrich.com]

- 5. This compound CAS 7048-04-6 Manufacturer & Supplier China | Properties, Uses, Safety Data [quinoline-thiophene.com]

- 6. chembk.com [chembk.com]

Methodological & Application

Protocol for the Synthesis of Poly(3-thiophenemethanol)

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polythiophenes and their derivatives are a class of conjugated polymers that have garnered significant interest for a wide range of applications, including organic electronics, sensors, and biomedical devices. Their utility stems from their unique electronic and optical properties, which can be tuned through the chemical modification of the thiophene monomer. Poly(3-thiophenemethanol) (PTM) is a functionalized polythiophene that incorporates a hydroxymethyl group at the 3-position of the thiophene ring. This functional group provides a site for further chemical modification, enhances solubility in polar solvents, and can influence the polymer's self-assembly and material properties.

This document provides a detailed protocol for the synthesis of poly(this compound) via chemical oxidative polymerization using ferric chloride (FeCl₃) as the oxidizing agent. Additionally, it outlines the key characterization techniques to verify the successful synthesis and determine the properties of the resulting polymer.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of poly(this compound) and its resulting properties. It is important to note that these values can vary depending on the specific reaction conditions and purification methods employed.

| Parameter | Value | Notes |

| Reaction Conditions | ||

| Monomer to Oxidant Molar Ratio | 1:4 (this compound:FeCl₃) | A slight excess of the oxidant is generally used to ensure complete polymerization. |

| Reaction Time | 2 - 24 hours | The reaction time can be optimized based on monitoring the consumption of the monomer. A 2-hour reaction has been reported to be effective.[1] |

| Reaction Temperature | Room Temperature (~25 °C) | The polymerization is typically carried out at room temperature. |

| Solvent | Chloroform (anhydrous) | Anhydrous conditions are crucial to prevent side reactions and ensure high-quality polymer formation. |

| Polymer Properties | ||

| Yield | Variable | The yield is dependent on the reaction scale, purification method, and optimization of reaction conditions. |

| Molecular Weight (Mw) | Typically in the range of 10-100 kDa | Determined by Gel Permeation Chromatography (GPC). The molecular weight is influenced by the monomer to oxidant ratio and reaction time. |

| Polydispersity Index (PDI) | 1.5 - 3.0 | A measure of the distribution of molecular weights in the polymer sample. |

| Appearance | Reddish-brown to dark powder | The color is indicative of the conjugated nature of the polymer.[1] |

Experimental Protocol

Materials and Equipment

-

Monomer: this compound (98% or higher purity)

-

Oxidant: Anhydrous Ferric Chloride (FeCl₃)

-

Solvent: Anhydrous Chloroform (CHCl₃)

-

Precipitation/Washing Solvent: Methanol (MeOH)

-

Reaction Vessel: Round-bottom flask with a magnetic stir bar

-

Atmosphere: Inert atmosphere (Nitrogen or Argon)

-

Stirring: Magnetic stirrer

-